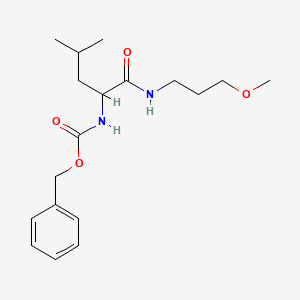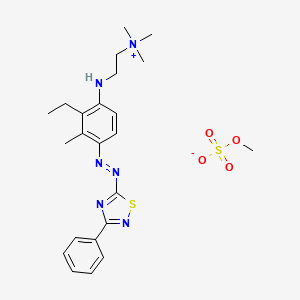
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound contains a thiadiazole ring, an azo group, and a quaternary ammonium group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the introduction of the azo group through a diazotization reaction. The final step involves the quaternization of the amine group to form the quaternary ammonium salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound’s properties make it suitable for use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring and azo group can form specific interactions with these targets, leading to changes in their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium hydrogen sulphate
- 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, 2-Ethyl3-methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)azophenylaminoethyltrimethylammonium methyl sulphate stands out due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H32N6O4S2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-[2-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C22H29N6S.CH4O4S/c1-6-18-16(2)19(12-13-20(18)23-14-15-28(3,4)5)25-26-22-24-21(27-29-22)17-10-8-7-9-11-17;1-5-6(2,3)4/h7-13,23H,6,14-15H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
UVVXEPONZHSZFO-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=CC(=C1C)N=NC2=NC(=NS2)C3=CC=CC=C3)NCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
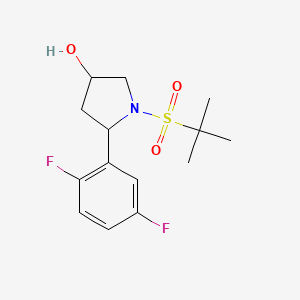
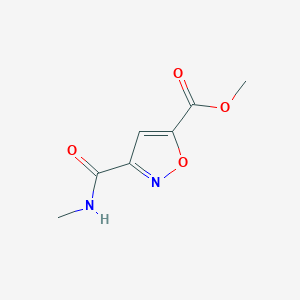
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)

![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
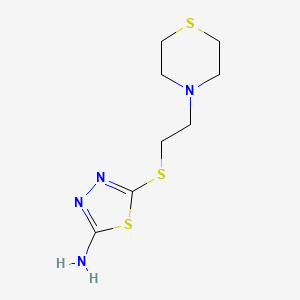
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
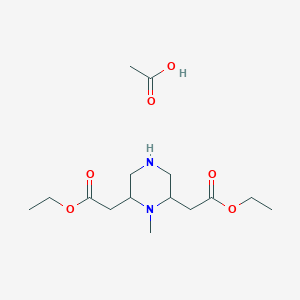
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
